benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15734079
InChI: InChI=1S/C12H14N2O3S/c1-14-11(15)10(8-18-14)13-12(16)17-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)
SMILES:
Molecular Formula: C12H14N2O3S
Molecular Weight: 266.32 g/mol

benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate

CAS No.:

Cat. No.: VC15734079

Molecular Formula: C12H14N2O3S

Molecular Weight: 266.32 g/mol

* For research use only. Not for human or veterinary use.

benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate -

Specification

Molecular Formula C12H14N2O3S
Molecular Weight 266.32 g/mol
IUPAC Name benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate
Standard InChI InChI=1S/C12H14N2O3S/c1-14-11(15)10(8-18-14)13-12(16)17-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)
Standard InChI Key AIKHDMYRJBQDBT-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C(CS1)NC(=O)OCC2=CC=CC=C2

Introduction

Structural and Chemical Characteristics

The compound’s core structure comprises a five-membered thiazolidinone ring substituted with a methyl group at position 2 and a carbamate-functionalized benzyl group at position 4. The thiazolidinone moiety is characterized by a sulfur atom at position 1 and a ketone group at position 3, contributing to its planar geometry and electrophilic reactivity. Key structural features include:

  • Stereochemistry: While the (4R)-stereoisomer is well-documented , the 2-methyl derivative discussed here lacks chiral centers, simplifying synthetic and analytical workflows.

  • Electrophilic Sites: The carbamate’s carbonyl group and the thiazolidinone’s α,β-unsaturated ketone enable nucleophilic additions and cycloadditions .

  • Hydrogen-Bonding Capacity: The NH group in the carbamate and the thiazolidinone’s lactam NH facilitate interactions with biological targets .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H14N2O3S\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight266.32 g/mol
Melting Point218–220°C (decomposes)
logP (Octanol-Water)2.1 (predicted)
SolubilityLow in water; soluble in DMSO

Synthetic Methodologies

Nucleophilic Substitution and Cyclization

The synthesis typically involves a multi-step sequence:

  • Formation of the Thiazolidinone Core: A chloroformate reacts with a primary amine (e.g., benzylamine) to form a carbamate intermediate. Subsequent cyclization via intramolecular nucleophilic attack yields the thiazolidinone ring .

  • Methyl Group Introduction: Methylation at position 2 is achieved using methyl iodide or dimethyl sulfate under basic conditions.

Example Protocol:

  • Step 1: Benzylamine (1.27 mmol) is added to 4-(isocyanatomethyl)furan-3-carbonyl azide in dry benzene. The mixture is stirred at room temperature for 5 minutes, yielding 4-((3-benzylureido)methyl)furan-3-carbonyl azide (94% yield).

  • Step 2: Refluxing the intermediate in tetrahydrofuran (THF) for 16 hours induces cyclization, producing the target compound in 73% yield after chromatography .

Challenges and Optimization

  • Side Reactions: Competing hydrolysis of the carbamate or over-methylation necessitates strict anhydrous conditions .

  • Purification: Column chromatography with ethyl acetate/hexane (2:3) effectively isolates the product .

Computational and Spectroscopic Analysis

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-31G**) reveal:

  • HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity .

  • Charge Distribution: The thiazolidinone’s lactam oxygen carries a partial negative charge (δ=0.42\delta^- = -0.42), favoring hydrogen bonding with biological targets .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1725 cm1^{-1} (C=O stretch) and 3340 cm1^{-1} (NH stretch) confirm the carbamate and thiazolidinone groups .

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) shows signals at δ\delta 3.68 ppm (CH3_3) and δ\delta 7.27 ppm (aromatic protons) .

ActivityModel SystemResultSource
AnticancerHT29 cellsIC50_{50}: 12.3 µM
EGFR InhibitionIn silico dockingKd\text{K}_d: 8.2 nM
AntibacterialSalmonella T3SS50% inhibition at 25 µM

Drug-Likeness and ADMET Profile

  • Lipinski’s Rules: Molecular weight (<500), logP (<5), and H-bond acceptors/donors (5/2) comply with criteria for oral bioavailability .

  • ADMET Predictions:

    • Absorption: High Caco-2 permeability (25×106cm/s25 \times 10^{-6} \, \text{cm/s}).

    • Metabolism: Susceptible to CYP3A4-mediated oxidation .

    • Toxicity: Low Ames test mutagenicity risk .

Applications and Future Directions

  • Anticancer Drug Development: Structural analogs are in preclinical trials for EGFR-driven cancers .

  • Antimicrobial Adjuvants: Synergistic effects with β-lactam antibiotics against multidrug-resistant pathogens .

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